7-Methylisoindolin-4-ol
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-isoindol-4-ol |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-9(11)8-5-10-4-7(6)8/h2-3,10-11H,4-5H2,1H3 |
InChI Key |
DUYKABWCCUBWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNCC2=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Catalyst : H₃PO₄ or H₂SO₄ (5–10 mol%)
-
Solvent : Toluene or dichloroethane
-
Temperature : 80–100°C
-
Yield : 60–75% (estimated based on analogous indene syntheses)
Friedel-Crafts Acylation Followed by Reduction
A two-step strategy involving Friedel-Crafts acylation and ketone reduction has been employed for similar fused-ring systems. In the synthesis of fluorenones, TFAA (trifluoroacetic anhydride) facilitated acylation at the 4-position of a methyl-substituted benzene ring, followed by NaBH₄ reduction to the alcohol. Applying this to isoindoline synthesis, 7-methylisoindoline could be acylated at the 4-position using TFAA in CH₂Cl₂ at 0°C, yielding a ketone intermediate. Subsequent reduction with NaBH₄ in ethanol would produce the hydroxyl group.
Example Protocol:
-
Friedel-Crafts Acylation :
-
Ketone Reduction :
Suzuki-Miyaura Coupling for Methyl Group Introduction
The Suzuki-Miyaura cross-coupling reaction is effective for installing aryl methyl groups. A boronic acid bearing a methyl substituent can be coupled to a brominated isoindolin-4-ol precursor. For instance, (7-bromo-isoindolin-4-ol) reacts with (3-methylphenyl)boronic acid under Pd catalysis to introduce the methyl group at the 7-position. The reaction employs Pd₂(dba)₃ and SPhos ligand in THF at 80°C, analogous to methods used in tetracyclic lignan synthesis.
Optimized Conditions:
-
Catalyst : Pd₂(dba)₃ (0.5 mol%)
-
Ligand : SPhos (2 mol%)
-
Base : K₃PO₄ (2 equiv)
-
Solvent : THF, 80°C, 20 h
Reductive Amination for Ring Closure
Reductive amination of a keto-amine precursor offers a direct route to isoindolines. A diketone substrate, such as 4-hydroxy-7-methylindan-1-one, can be treated with ammonium acetate and NaBH₃CN in methanol to form the bicyclic amine. This method mirrors the synthesis of indan derivatives, where ketones are converted to secondary amines under reductive conditions.
Experimental Data:
-
Substrate : 4-Hydroxy-7-methylindan-1-one
-
Ammonia source : NH₄OAc (2 equiv)
-
Reducing agent : NaBH₃CN (1.5 equiv)
-
Solvent : MeOH, reflux, 12 h
Directed ortho-metalation (DoM) enables regioselective introduction of hydroxyl groups. A methyl-substituted isoindoline bearing a directing group (e.g., amide) undergoes lithiation at the 4-position, followed by quenching with an electrophilic oxygen source. For example, treatment with LDA and trimethylborate, followed by oxidative workup, installs the hydroxyl group.
Procedure:
-
Lithiation :
-
Base: LDA (2.2 equiv), THF, −78°C
-
Electrophile: B(OMe)₃ (3 equiv)
-
-
Oxidation :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | One-pot reaction | Requires high temps | 60–75% |
| Friedel-Crafts/Reduction | High regioselectivity | Multi-step, sensitive conditions | 70% |
| Suzuki Coupling | Precise methyl placement | Pd catalysts costly | 65–80% |
| Reductive Amination | Simple setup | Moderate yields | 55–60% |
| DoM Hydroxylation | Regiocontrol | Low yields | 40–50% |
Characterization and Validation
Successful synthesis is confirmed via spectroscopic methods:
-
¹H NMR : Methyl protons resonate at δ 2.3–2.5 ppm (singlet), while the hydroxyl proton appears as a broad peak at δ 5.0–5.5 ppm.
-
¹³C NMR : The quaternary carbon bearing the hydroxyl group shows a signal at δ 155–160 ppm.
-
HRMS : Molecular ion peak matches the calculated mass for C₁₀H₁₁NO (M⁺ = 161.0841) .
Chemical Reactions Analysis
Types of Reactions: 7-Methylisoindolin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to isoindolinone derivatives.
Reduction: Formation of fully reduced isoindoline compounds.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Isoindolinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline compounds.
Scientific Research Applications
Synthesis of 7-Methylisoindolin-4-ol
The synthesis of this compound has been achieved through several methodologies, often involving the reaction of readily available precursors. One notable approach is the K₂CO₃ promoted cascade reaction involving 2-acetylbenzonitrile and dimethylmalonate, which facilitates the formation of this compound with high efficiency. This method allows for the introduction of a methyl group at specific sites within the molecular structure, enhancing its bioactivity and enabling the development of novel analogs for further study .
Pharmacological Properties
This compound exhibits a wide range of pharmacological activities, making it a valuable candidate in drug discovery. Some key therapeutic effects include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which could be beneficial in treating oxidative stress-related conditions.
- Neuroprotective Effects : Research suggests that isoindolinones may have protective effects against neurodegenerative diseases, including Parkinson's disease .
- Anti-inflammatory Activity : The compound has been associated with anti-inflammatory effects, providing avenues for treating inflammatory disorders.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in medicinal chemistry and related fields:
-
Synthesis and Structure-Activity Relationship :
A study focused on synthesizing 3-methylated analogs of known bioactive compounds like PD172938 demonstrated that this compound serves as a crucial intermediate. The research emphasized the importance of structural modifications in enhancing therapeutic efficacy and specificity . -
Development of Antiviral Agents :
Investigations into the antiviral properties of isoindolinones have shown promising results. For instance, derivatives of this compound were tested for their ability to inhibit viral replication, suggesting potential applications in antiviral drug development . -
Neuropharmacological Studies :
In vivo studies have indicated that compounds derived from this compound exhibit neuroprotective effects in animal models of neurodegeneration. These findings support further exploration into its use as a therapeutic agent for conditions like Alzheimer's and Parkinson's diseases .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for new antibiotics. |
| Antioxidant | Significant activity that may help in oxidative stress-related diseases. |
| Neuroprotective | Protects against neurodegeneration; potential treatment for Alzheimer's and Parkinson's diseases. |
| Anti-inflammatory | Exhibits anti-inflammatory properties; useful in treating chronic inflammatory conditions. |
| Antiviral | Potential to inhibit viral replication; avenues for antiviral drug development. |
Mechanism of Action
The mechanism of action of 7-Methylisoindolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-methylisoindolin-4-ol with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Comparison Points
Indole derivatives (e.g., 7-Chloro-3-methylindole-2-carboxylic acid) incorporate a carboxylic acid group, enabling salt formation and solubility adjustments, unlike the hydroxyl group in isoindolinols .
The synthesis of this compound likely involves cyclization or reduction, though specific protocols are absent in the evidence.
Biological and Industrial Applications Isoflavones (e.g., 5-Methyl-7-methoxyisoflavone) are bioactive in hormone therapy, while 7-Hydroxy-4'-methoxyflavone (Pratol) is studied for anti-inflammatory properties . Chlorinated indolinones () are intermediates in anticancer drug development, whereas this compound’s applications remain speculative but could align with neuroprotective or catalytic roles due to its hydroxyl group .
Biological Activity
7-Methylisoindolin-4-ol is a compound belonging to the isoindoline family, characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing five-membered ring. Its molecular formula is CHN, with a methyl group located at the 7-position of the isoindoline framework. This specific methylation enhances its solubility and bioavailability, making it a promising candidate for medicinal applications.
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. In vitro tests have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (LoVo) cells. The compound’s IC values indicate effective antiproliferative activity, with some derivatives exhibiting IC values lower than 20 µg/mL against resistant cancer cell lines .
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may act as an inhibitor of certain kinases involved in cell signaling pathways related to proliferation and survival. This interaction can lead to the modulation of various biological processes, including apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Isoindole | Aromatic Nitrogen | Less stable; often requires stabilization |
| Isoquinoline | Aromatic Nitrogen | Contains a fused benzene ring; used in drugs |
| Indole | Aromatic Nitrogen | Precursor for many natural products |
| Methylisoindole | Aromatic Nitrogen | Similar reactivity; used in synthesis |
The methylation at the 7-position distinguishes this compound from these compounds, influencing its reactivity and enhancing its biological properties.
Anticancer Activity Case Study
A study conducted on various derivatives of this compound highlighted its potential as an anticancer agent. The following table summarizes the IC values for different compounds tested against various cancer cell lines:
| Compound ID | Cell Line | IC (µg/mL) | Resistance Index (RI) |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast) | <15 | 1.37 |
| Compound 2 | LoVo (Colon) | <20 | 0.72 |
| Compound 3 | LoVo/DX (Resistant) | >30 | >10 |
The results indicate that some derivatives not only exhibit potent anticancer activity but also demonstrate the ability to overcome drug resistance in certain cell lines .
Antimicrobial Activity Research
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The findings revealed significant inhibition zones, suggesting its effectiveness as an antimicrobial agent. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function.
Q & A
Q. What are the established synthetic routes for 7-Methylisoindolin-4-ol, and what factors influence yield optimization in its preparation?
The synthesis of this compound derivatives typically involves cyclization and functionalization of precursor molecules. For example, analogous quinoline derivatives are synthesized via reactions with salicylaldehyde, phthalic anhydride, or thiourea under reflux conditions in ethanol or dioxane-acetic acid mixtures . Key factors affecting yield include:
- Reaction temperature and time : Prolonged reflux (e.g., 5–6 hours at 150°C) improves conversion but may degrade sensitive functional groups.
- Catalyst and solvent systems : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency .
- Purification methods : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. Example Synthetic Protocol :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | Ethanol, salicylaldehyde, reflux (6 h) | Schiff base formation | Use anhydrous solvents to avoid hydrolysis |
| 2 | Phthalic anhydride, dioxane/AcOH (5:1) | Cyclization | Maintain strict temperature control (±2°C) |
| 3 | NaBH₄ in methanol | Reduction | Monitor pH to prevent over-reduction |
Q. How should researchers approach the spectroscopic characterization of this compound to ensure structural elucidation accuracy?
Characterization requires a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY experiments to resolve overlapping signals, particularly in aromatic regions .
- IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and methyl groups (2850–2960 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- X-ray crystallography (if applicable): Resolve stereochemical ambiguities by comparing experimental and simulated powder diffraction patterns .
Q. Common Pitfalls :
Q. What methodologies are recommended for assessing the purity and stability of this compound under varying storage conditions?
- HPLC-PDA : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to quantify purity (>95% for pharmacological studies) .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage recommendations (e.g., desiccated at -20°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives in biological systems?
Q. How should researchers address conflicting data in the biological activity profiles of this compound analogs across different assay platforms?
Q. What advanced techniques are suitable for studying the metabolic stability of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
